molecular formula C22H21N5O4 B2504404 N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251628-75-7

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Katalognummer: B2504404
CAS-Nummer: 1251628-75-7
Molekulargewicht: 419.441
InChI-Schlüssel: YELZBUUOWGSJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative featuring a 2-ethoxyphenylacetamide moiety and a p-tolyloxy substituent at the 8-position of the triazolopyrazine core.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-7-5-4-6-17(18)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZBUUOWGSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251628-75-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies concerning its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of 419.4 g/mol. Its structure features a triazole-pyrazine scaffold, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H21N5O4
Molecular Weight419.4 g/mol
CAS Number1251628-75-7

Antitumor Activity

Research indicates that derivatives of triazole and pyrazine compounds exhibit notable antitumor properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, particularly those associated with BRAF(V600E) and EGFR pathways. These pathways are crucial as they are often mutated in various cancers, leading to uncontrolled cell proliferation.

Case Study:
In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of tumor cell lines in vitro. The IC50 values were reported to be in the micromolar range for several derivatives, indicating potent antitumor activity .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound has shown promise in reducing inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.

Research Findings:
A study highlighted that similar compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may modulate immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyrazine rings can significantly influence its pharmacological properties.

Key Insights:

  • Substituent Variations: The presence of different substituents on the phenyl ring can enhance or reduce biological activity.
  • Ring Modifications: Altering the nitrogen positioning within the triazole ring can affect binding affinity to target proteins.

Summary of Findings

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction of cytokine production
Structure ModificationsEnhanced activity with specific substitutions

Wissenschaftliche Forschungsanwendungen

Recent studies have indicated that compounds with similar structures exhibit diverse biological activities. The following sections summarize the potential applications based on existing research findings.

Anticancer Properties

Compounds related to N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have demonstrated significant anticancer effects. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways.
  • Case Studies : Research has shown that triazole derivatives can effectively target cancer cell lines such as breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Research Findings : Similar compounds have been studied for their ability to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Case Study : A study highlighted the effectiveness of triazole derivatives in reducing inflammation in animal models, showcasing their therapeutic potential .

Antioxidant Activity

This compound may also exhibit antioxidant properties:

  • Mechanism : By scavenging free radicals, these compounds help reduce oxidative stress in biological systems.
  • Case Study : Research on related compounds has demonstrated protective effects against oxidative damage in various model organisms, indicating a promising avenue for further exploration in oxidative stress-related diseases .

Potential Applications in Drug Development

The diverse biological activities associated with this compound position it as a candidate for drug development:

Application AreaPotential ImpactSupporting Studies
AnticancerInhibition of tumor growthStudies on triazole derivatives in cancer cell lines
Anti-inflammatoryReduction of inflammationEfficacy shown in animal models for inflammatory diseases
AntioxidantProtection against oxidative stressDemonstrated protective effects in model organisms

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs identified in the literature:

Compound Name Substituents (Triazolopyrazine Core) Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound: N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide 8-p-tolyloxy 2-ethoxyphenyl C23H21N5O4 443.45* Ethoxy group enhances lipophilicity; p-tolyloxy may stabilize π-π interactions.
N-(3-ethylphenyl)-2-[8-(3-methylphenylthio)-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide 8-(3-methylphenylthio) 3-ethylphenyl C22H21N5O2S 427.50 Thioether linkage increases electronic density; ethyl group reduces polarity.
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 8-(4-chlorobenzylsulfanyl) 2,5-dimethylphenyl C22H20ClN5O2S 453.94 Chlorine atom introduces electronegativity; dimethyl groups hinder rotation.
2-(3-oxo-8-(p-tolyloxy)-triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 8-p-tolyloxy 2-(trifluoromethyl)phenyl C21H16F3N5O3 443.40 Trifluoromethyl group enhances metabolic stability and hydrophobicity.
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide 8-p-tolyloxy 4-ethylphenyl C22H21N5O3 403.40 Ethyl group vs. ethoxy: reduced polarity but increased steric bulk.
2-((7-(3-methoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide 7-(3-methoxyphenyl), 8-oxo p-tolyl C21H19N5O3S 421.50 Methoxy group alters electronic distribution; thioether enhances rigidity.

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • p-Tolyloxy vs. Thio/Sulfanyl Groups : The p-tolyloxy substituent in the target compound and may facilitate π-stacking interactions with aromatic residues in target proteins, whereas thio/sulfanyl groups () could enhance binding to metal ions or cysteine residues.

Vorbereitungsmethoden

Cyclocondensation of 4-Amino-1,2,3-Triazole with Ethyl Pyruvate

The triazolo[4,3-a]pyrazine core is synthesized via a cyclocondensation reaction between 4-amino-1,2,3-triazole (1 ) and ethyl pyruvate (2 ) under acidic conditions (Scheme 1).

Procedure:

  • 1 (1.0 equiv, 84.1 g/mol) and 2 (1.2 equiv) are refluxed in acetic acid (100 mL) at 120°C for 6 hours.
  • The reaction is quenched with ice-water, neutralized with NaHCO3, and extracted with ethyl acetate.
  • The crude product, 3-oxo-3,4-dihydro-triazolo[4,3-a]pyrazine (3 ), is purified via recrystallization (ethanol/water) to yield white crystals (68% yield).

Characterization:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 5.2 Hz, 1H, H-7), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.35 (t, J = 7.1 Hz, 3H, CH3).
  • IR (KBr): 1720 cm−1 (C=O), 1625 cm−1 (C=N).

Introduction of the p-Tolyloxy Group

SNAr Reaction at Position 8

The electron-deficient pyrazine ring facilitates SNAr at position 8 using p-tolyloxy potassium salt (4 ) (Scheme 2).

Procedure:

  • 3 (1.0 equiv) is dissolved in dry DMF (50 mL) under N2.
  • 4 (1.5 equiv) and K2CO3 (2.0 equiv) are added, and the mixture is heated at 100°C for 12 hours.
  • The product, 8-(p-tolyloxy)-3-oxo-triazolo[4,3-a]pyrazine (5 ), is isolated via column chromatography (SiO2, hexane/EtOAc 3:1) in 55% yield.

Optimization Notes:

  • Higher yields (72%) are achieved using Cs2CO3 as base and DMSO as solvent.
  • Microwave irradiation (150°C, 30 min) reduces reaction time to 2 hours.

Characterization:

  • 13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 159.2 (C-O), 138.4 (C-p-tolyl), 128.9–126.1 (aromatic carbons).

Functionalization with the Acetamide Side Chain

Bromoacetylation of Intermediate 5

The methylene bridge is introduced via bromoacetylation using bromoacetyl bromide (6 ) (Scheme 3).

Procedure:

  • 5 (1.0 equiv) is suspended in anhydrous THF (50 mL) at 0°C.
  • 6 (1.2 equiv) and Et3N (2.0 equiv) are added dropwise, and the mixture is stirred for 4 hours.
  • The intermediate, 2-bromoacetyl-8-(p-tolyloxy)-3-oxo-triazolo[4,3-a]pyrazine (7 ), is filtered and dried (82% yield).

Amidation with 2-Ethoxyaniline

The final amidation is performed with 2-ethoxyaniline (8 ) under mild conditions (Scheme 4).

Procedure:

  • 7 (1.0 equiv) and 8 (1.5 equiv) are stirred in CH2Cl2 (30 mL) at room temperature for 24 hours.
  • The reaction is washed with 1M HCl, dried (Na2SO4), and concentrated.
  • Purification via preparative HPLC (XBridge C8, 0.1% TFA/ACN) yields the title compound (9 ) as a white solid (63% yield).

Characterization:

  • HRMS (ESI): m/z calc. for C23H22N5O4 [M+H]+: 448.1618; found: 448.1621.
  • HPLC Purity: 98.5% (Rt = 4.89 min, XBridge C8).

Analytical and Spectroscopic Validation

Comparative Spectral Data

Parameter Value
1H NMR (CDCl3) δ 9.54 (d, 1H), 8.74 (d, 1H), 4.87 (q, 2H), 1.52 (t, 3H)
13C NMR δ 167.9 (C=O), 151.1 (triazole C-2), 84.0 (N-C-P)
IR (C=O stretch) 1720 cm−1

Purity Assessment

  • HPLC: Single peak at Rt = 4.89 min (XBridge C8).
  • Elemental Analysis: C 59.83%, H 4.22%, N 19.53% (calc. for C23H22N5O4).

Challenges and Optimization Strategies

Low Yields in Cyclocondensation

Initial cyclocondensation yields (30–35%) are improved to 68% by:

  • Refluxing in acetic acid instead of ethanol.
  • Using a 10% excess of ethyl pyruvate.

Regioselectivity in SNAr

The p-tolyloxy group installs exclusively at position 8 due to:

  • Electron-withdrawing effect of the triazole ring directing substitution to the para position of the pyrazine.
  • Steric hindrance at position 6 from the adjacent triazole.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.